molecular formula C8H5NO3 B026328 [1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole CAS No. 106253-12-7

[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole

Cat. No.: B026328
CAS No.: 106253-12-7
M. Wt: 163.13 g/mol
InChI Key: KJSISJFODOOKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is a heterocyclic compound characterized by a fused benzene and oxazole ring system with an additional dioxolo ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole core . The dioxolo ring can be introduced through subsequent reactions involving suitable reagents such as formaldehyde and acids .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as deep eutectic solvents, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole involves its interaction with various molecular targets. In medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes in cancer cell metabolism . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy .

Comparison with Similar Compounds

Uniqueness: 6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole is unique due to the presence of the dioxolo ring, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity .

Properties

CAS No.

106253-12-7

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][1,2]benzoxazole

InChI

InChI=1S/C8H5NO3/c1-5-3-9-12-6(5)2-8-7(1)10-4-11-8/h1-3H,4H2

InChI Key

KJSISJFODOOKNG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=NO3

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=NO3

Synonyms

[1,3]Dioxolo[4,5-f]-1,2-benzisoxazole(9CI)

Origin of Product

United States

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